2-Bromo-5-(3-nitrophenoxy)-1,3,4-thiadiazole
Overview
Description
2-Bromo-5-(3-nitrophenoxy)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromine atom at the 2-position, a nitrophenoxy group at the 5-position, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(3-nitrophenoxy)-1,3,4-thiadiazole typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides or dithiocarbamates with suitable reagents like phosphorus oxychloride (POCl3) or sulfuryl chloride (SO2Cl2).
Nitrophenoxy Substitution: The nitrophenoxy group can be introduced through nucleophilic aromatic substitution reactions. This involves reacting the brominated thiadiazole with 3-nitrophenol in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(3-nitrophenoxy)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group in the nitrophenoxy moiety can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Oxidation Reactions: The thiadiazole ring can undergo oxidation reactions to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), bases (K2CO3, NaH), solvents (DMF, DMSO).
Reduction Reactions: Reducing agents (H2 with catalyst, NaBH4), solvents (ethanol, methanol).
Oxidation Reactions: Oxidizing agents (H2O2, m-CPBA), solvents (acetonitrile, dichloromethane).
Major Products Formed
Substitution Reactions: Substituted thiadiazoles with various functional groups.
Reduction Reactions: Amino derivatives of the original compound.
Oxidation Reactions: Sulfoxides or sulfones of the thiadiazole ring.
Scientific Research Applications
2-Bromo-5-(3-nitrophenoxy)-1,3,4-thiadiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(3-nitrophenoxy)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of essential enzymes in microbial cells, while its anticancer activity could involve the induction of apoptosis or inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(4-nitrophenoxy)-1,3,4-thiadiazole: Similar structure with the nitro group at the 4-position.
2-Chloro-5-(3-nitrophenoxy)-1,3,4-thiadiazole: Similar structure with a chlorine atom instead of bromine.
2-Bromo-5-(3-aminophenoxy)-1,3,4-thiadiazole: Similar structure with an amino group instead of a nitro group.
Uniqueness
2-Bromo-5-(3-nitrophenoxy)-1,3,4-thiadiazole is unique due to the specific positioning of the bromine and nitrophenoxy groups, which can influence its reactivity and biological activity
Properties
IUPAC Name |
2-bromo-5-(3-nitrophenoxy)-1,3,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3O3S/c9-7-10-11-8(16-7)15-6-3-1-2-5(4-6)12(13)14/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBGPQSOZCOQGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NN=C(S2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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